molecular formula C11H16N2O5 B12081282 2'-Deoxy-2-O-ethyluridine

2'-Deoxy-2-O-ethyluridine

Cat. No.: B12081282
M. Wt: 256.25 g/mol
InChI Key: QOMJZZYOCMJURT-QXFUBDJGSA-N
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Description

2’-Deoxy-2-O-ethyluridine is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. It is an intermediate for synthesizing 2-Thio 2’-Deoxyuridine, a metabolite of 2-Thiouracil. The molecular formula of 2’-Deoxy-2-O-ethyluridine is C11H16N2O5, and it has a molecular weight of 256.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The protected ribose is then coupled with a suitable uracil derivative under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for 2’-Deoxy-2-O-ethyluridine are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2-O-ethyluridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

    Reduction: Reduction reactions can convert the compound into different nucleoside analogs.

    Substitution: The ethyl group at the 2’-position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2’-Deoxy-2-O-ethyluridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.

    Biology: The compound is utilized in studies involving nucleic acid structure and function.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

2’-Deoxy-2-O-ethyluridine exerts its effects by incorporating into nucleic acids, thereby disrupting normal nucleic acid synthesis and function. It targets enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA polymerase . This disruption can lead to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: A nucleoside analog that lacks the ethyl group at the 2’-position.

    2’-Deoxy-2’-fluoro-2’-methyluridine: A fluorinated analog with a methyl group at the 2’-position.

    2-Thio 2’-Deoxyuridine: A sulfur-containing analog used in various biochemical studies.

Uniqueness

2’-Deoxy-2-O-ethyluridine is unique due to the presence of the ethyl group at the 2’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid enzymes, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

2-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O5/c1-2-17-11-12-9(16)3-4-13(11)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1

InChI Key

QOMJZZYOCMJURT-QXFUBDJGSA-N

Isomeric SMILES

CCOC1=NC(=O)C=CN1[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCOC1=NC(=O)C=CN1C2CC(C(O2)CO)O

Origin of Product

United States

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